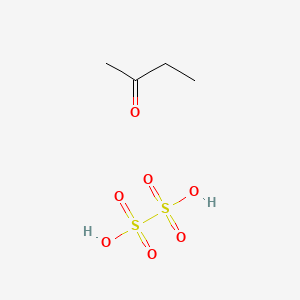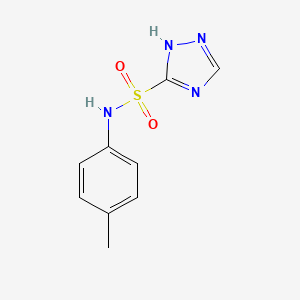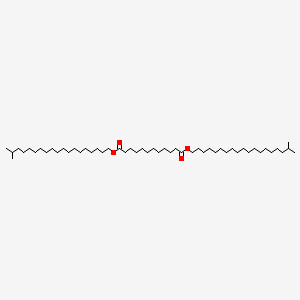
CID 119095495
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 119095495” is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its potential uses and the reactions it undergoes. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves scaling up laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production. The exact methods can vary depending on the desired purity and quantity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 119095495 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated compounds or other derivatives.
Applications De Recherche Scientifique
CID 119095495 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of CID 119095495 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 119095495 include those with comparable structures and functional groups. Examples include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and applications compared to similar compounds. Its unique interactions with molecular targets and pathways also contribute to its distinctiveness in scientific research and industrial applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Propriétés
Numéro CAS |
151323-87-4 |
|---|---|
Formule moléculaire |
C4H10O7S2 |
Poids moléculaire |
234.237 |
InChI |
InChI=1S/C4H8O.H2O6S2/c1-3-4(2)5;1-7(2,3)8(4,5)6/h3H2,1-2H3;(H,1,2,3)(H,4,5,6) |
Clé InChI |
BYEWPIDOPFNSHQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C.OS(=O)(=O)S(=O)(=O)O |
Synonymes |
Butane(dithioic) acid, 3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)

![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)



